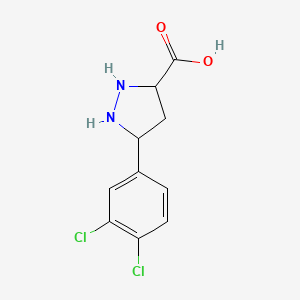
Carbonyl quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline ring system with an aldehyde group at the 3-position and a keto group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system.
Industrial Production Methods
Industrial production of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 2-Oxo-1,2-dihydro-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . The exact pathways and targets can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde can be compared with other quinoline derivatives such as:
2-Chloro-3-quinolinecarbaldehyde: Similar structure but with a chlorine atom at the 2-position.
2-Hydroxy-3-quinolinecarbaldehyde: Similar structure but with a hydroxyl group at the 2-position.
2-Methyl-3-quinolinecarbaldehyde: Similar structure but with a methyl group at the 2-position.
These compounds share the quinoline ring system but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H5NO2 |
|---|---|
Molekulargewicht |
171.15 g/mol |
InChI |
InChI=1S/C10H5NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5H |
InChI-Schlüssel |
KJAPRUUWBMNSHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C=O)C(=O)N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
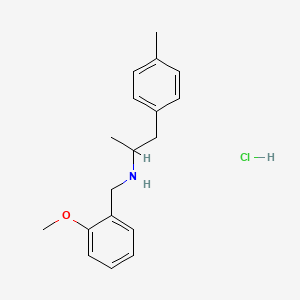
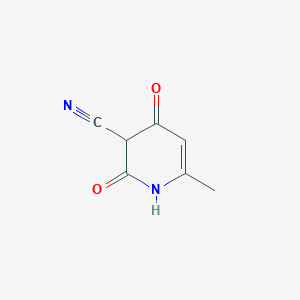
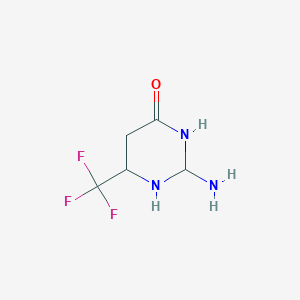
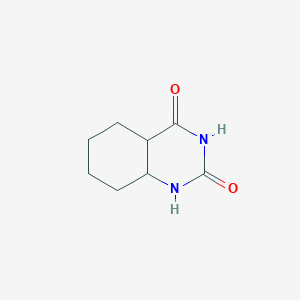
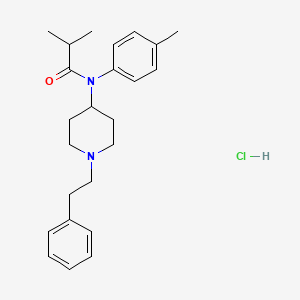


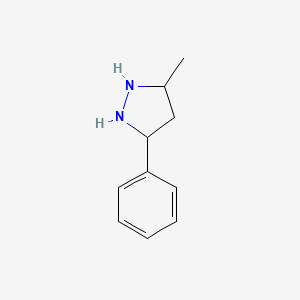
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)

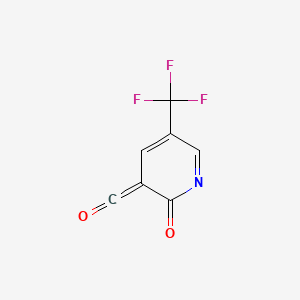
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)
